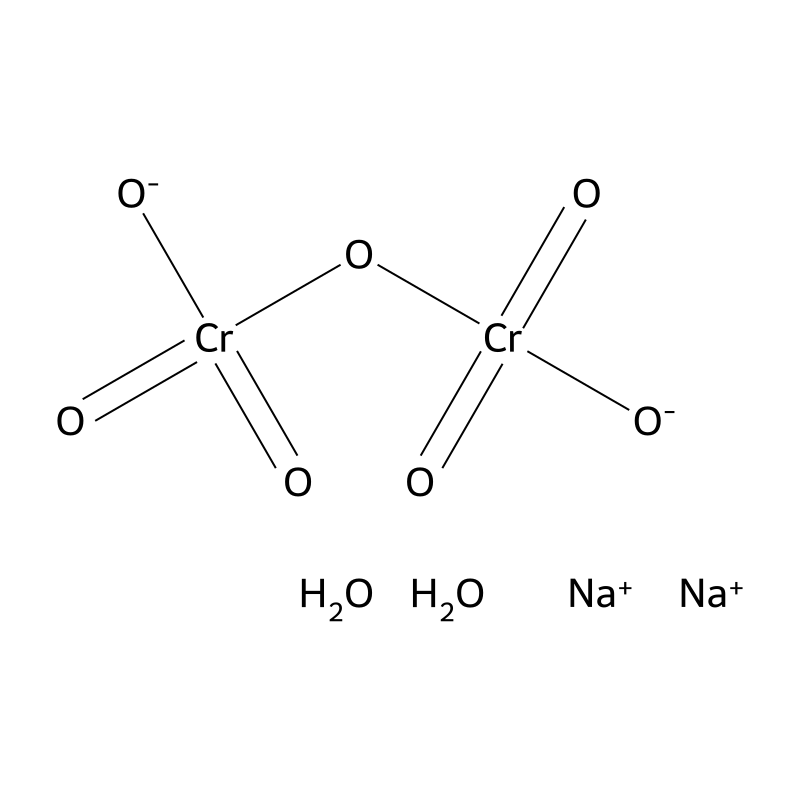Sodium dichromate dihydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Corrosion Testing
Sodium dichromate dihydrate is a crucial component in preparing solutions used for electrochemical corrosion testing []. These tests assess the susceptibility of various materials to corrosion in different environments. The chromate ions (CrO4²⁻) in the solution act as oxidizing agents, accelerating the corrosion process and allowing researchers to observe its effects in a controlled setting.
Sodium dichromate dihydrate is a bright orange crystalline solid []. It is the most common form of sodium dichromate (Na2Cr2O7) and exists as a dihydrate, meaning it incorporates two water molecules per formula unit []. Sodium dichromate is a crucial intermediate in the processing of chromium ores into various chromium-based compounds used in pigments, metal plating, and leather tanning [].
Molecular Structure Analysis
The structure of sodium dichromate dihydrate features two sodium cations (Na+) and a dichromate dianion (Cr2O7²⁻) linked by ionic bonds. The dianion consists of two chromium atoms (Cr⁶⁺) connected by three oxygen atoms in a chromate (CrO4²⁻) unit, with an additional oxygen atom bridging the two chromate units []. This structure grants the molecule a net negative two charge, balanced by the two positive sodium ions.
Chemical Reactions Analysis
Sodium dichromate dihydrate participates in various reactions relevant to scientific research. Here are two key examples:
- Synthesis of Chromium Compounds: Sodium dichromate is a vital starting material for the production of numerous chromium compounds. For instance, its reaction with ammonium sulfate ((NH4)2SO4) yields chromium sulfate (Cr(SO4)3), a common mordant in textile dyeing.
Na2Cr2O7 + (NH4)2SO4 → Cr(SO4)3 + Na2SO4 + 2NH3- Oxidation Reactions: Due to its oxidizing properties, sodium dichromate dihydrate serves as a reagent in various oxidation reactions. In organic chemistry, Jones reagent, prepared from a solution of sodium dichromate and sulfuric acid, is used to oxidize primary alcohols to aldehydes [].
RCH2OH + Na2Cr2O7 + H2SO4 → RCHO + Cr2(SO4)3 + Na2SO4 + H2O (R = organic group)Physical and Chemical Properties
Sodium dichromate dihydrate is a hazardous compound due to its toxicity, oxidizing properties, and potential environmental impact []. Here are some key safety concerns:
- Toxicity: Contact with sodium dichromate dihydrate can cause severe skin burns, eye damage, and respiratory problems. Inhalation can be fatal [].
- Oxidizer: It can intensify fire and react explosively with flammable materials [].
- Environmental Impact: The compound is highly toxic to aquatic life and can persist in the environment [].
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H340: May cause genetic defects [Danger Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H360: May damage fertility or the unborn child [Danger Reproductive toxicity];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]
Pictograms




Corrosive;Acute Toxic;Irritant;Health Hazard








